1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride
Description
1-(1,3,4-Thiadiazol-2-yl)piperazine dihydrochloride is a heterocyclic compound featuring a piperazine ring linked to the 2-position of a 1,3,4-thiadiazole moiety, with two hydrochloride counterions enhancing its solubility and stability. The thiadiazole ring contributes to electron-deficient properties, enabling interactions with biological targets, while the piperazine group enhances bioavailability through hydrogen bonding and solubility .
Synthesis typically involves reacting chloro-1,3,4-thiadiazole derivatives with piperazine hydrate, followed by benzylation or other substitutions (e.g., nitroaryl groups) to generate derivatives with tailored bioactivity . For example, intermediates like 1-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine (5a-b) are key precursors for further functionalization .
Properties
CAS No. |
67869-69-6 |
|---|---|
Molecular Formula |
C6H12Cl2N4S |
Molecular Weight |
243.16 g/mol |
IUPAC Name |
2-piperazin-1-yl-1,3,4-thiadiazole;dihydrochloride |
InChI |
InChI=1S/C6H10N4S.2ClH/c1-3-10(4-2-7-1)6-9-8-5-11-6;;/h5,7H,1-4H2;2*1H |
InChI Key |
SFHSWEGYUAJRDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NN=CS2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Substrate Preparation : 2-Chloro-1,3,4-thiadiazole is synthesized via cyclization of thiosemicarbazide with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Substitution Reaction :
-
2-Chloro-1,3,4-thiadiazole (1.0 equiv) and piperazine (1.2 equiv) are dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
-
Triethylamine (TEA, 2.5 equiv) is added to scavenge HCl generated during the reaction.
-
The mixture is stirred at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC).
-
-
Workup : The reaction is quenched with ice-cold water, extracted with DCM, and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the free base.
-
Salt Formation : The free base is dissolved in ethanol, and concentrated hydrochloric acid (2.0 equiv) is added dropwise. The precipitate is filtered, washed with cold ethanol, and dried to obtain the dihydrochloride salt.
Key Parameters :
-
Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing transition states.
-
Stoichiometry : Excess piperazine ensures mono-substitution and minimizes bis-adduct formation.
-
Temperature : Room temperature prevents side reactions such as ring-opening of thiadiazole.
Cyclocondensation of Thiosemicarbazide Derivatives
An alternative route involves constructing the 1,3,4-thiadiazole ring in situ while introducing the piperazine moiety. This method is advantageous for large-scale synthesis due to fewer purification steps.
Synthetic Pathway
-
Thiosemicarbazide Intermediate : Thiosemicarbazide is treated with carbon disulfide (CS2) in alkaline medium to form 5-amino-1,3,4-thiadiazole-2-thiol.
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Functionalization : The thiol group is oxidized to a sulfonyl chloride using chlorinating agents (e.g., SOCl2), yielding 2-chloro-1,3,4-thiadiazole.
-
Piperazine Coupling : The chloro-thiadiazole is reacted with piperazine as described in Section 1.1.
Advantages :
-
Integrates ring formation and functionalization into a single workflow.
-
Higher atom economy compared to stepwise synthesis.
Coupling Reactions Using Carbodiimide Reagents
For derivatives requiring regioselective control, carbodiimide-mediated coupling offers precision. Although less common for simple thiadiazole-piperazine conjugates, this method is valuable for complex analogs.
Procedure
-
Activation : 1,3,4-Thiadiazole-2-carboxylic acid (1.0 equiv) is activated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dry dimethylformamide (DMF).
-
Amine Coupling : Piperazine (1.0 equiv) is added, followed by triethylamine (3.0 equiv). The mixture is stirred at room temperature for 24 hours.
-
Isolation : The product is precipitated with water, filtered, and converted to the dihydrochloride salt using HCl/ethanol.
Applications :
-
Ideal for introducing sterically hindered piperazine derivatives.
-
Enables modular synthesis of combinatorial libraries.
Industrial-Scale Production Considerations
Large-scale manufacturing of 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride prioritizes cost efficiency and safety:
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction times compared to batch processes.
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Solvent Recovery : DCM and ethanol are recycled via distillation to minimize waste.
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Quality Control : In-process analytics (HPLC, NMR) ensure compliance with pharmacopeial standards.
Analytical Characterization
Critical data for validating synthesis success include:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 202–204°C | Differential Scanning Calorimetry |
| Molecular Formula | C6H10N4S·2HCl | High-Resolution Mass Spectrometry |
| Purity | >99% | Reverse-Phase HPLC |
| Solubility | 50 mg/mL in water | USP Monograph |
Challenges and Optimization Strategies
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Bis-Substitution Byproducts : Using a 1:1 molar ratio of piperazine to chloro-thiadiazole suppresses bis-adduct formation. Excess piperazine is removed via aqueous wash.
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Salt Hygroscopicity : The dihydrochloride form is hygroscopic; storage under desiccating conditions (silica gel) prevents hydrolysis.
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Yield Improvement : Catalytic iodide (e.g., KI) accelerates SNAr reactions by stabilizing the transition state .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring’s electron-deficient nature facilitates nucleophilic displacement of substituents. Key examples include:
Reaction with Thiophenoxides
Under reflux conditions in benzene, chlorine atoms on the thiadiazole ring undergo substitution with aromatic thiols (e.g., thiophenol, 4-nitrophenylthiol) to yield arylthio derivatives.
Reaction with Mercapto Acids
Thioglycolic acid or 2-mercaptobenzoic acid substitutes chlorine atoms, forming carboxylated derivatives (e.g., compound 7a , 7b ) under mild basic conditions (triethylamine, methanol) .
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles:
Triazole-Thiadiazole Hybrid Formation
Reaction with carbon disulfide in pyridine induces cyclization, producing 6,6′-(piperazin-1,4-diyl)bis(1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole-3-thiol) (5 ) in 67% yield .
Acetic Anhydride-Mediated Cyclization
Refluxing with acetic anhydride converts hydrazine substituents into methyltriazolo-thiadiazole hybrids (4 ) with 87% efficiency .
Condensation Reactions
Hydrazine Derivatives
Treatment with hydrazine hydrate replaces chlorine atoms with hydrazine groups, yielding 1,4-bis(5-hydrazinyl-1,3,4-thiadiazol-2-yl)piperazine (2 ), a key intermediate for further functionalization .
Functional Group Transformations
Chlorination
Thionyl chloride in benzene converts thiol groups to chlorides, generating 1,4-bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine (3 ) .
Alkylation
The piperazine nitrogen undergoes alkylation with methyl iodide or ethyl bromoacetate under basic conditions, modifying solubility and bioactivity profiles.
Comparative Reactivity Analysis
| Reaction Type | Key Functional Group | Typical Reagents | Applications |
|---|---|---|---|
| Nucleophilic Substitution | Thiadiazole-Cl | Thiophenols, mercaptoacids | Antimicrobial agent development |
| Cyclization | Thiadiazole-SH/NH₂ | CS₂, acetic anhydride | Anticancer scaffold synthesis |
| Condensation | Piperazine-NH | Hydrazine, aldehydes | Chelating ligand design |
Mechanistic Insights
-
Thiadiazole Reactivity : The sulfur atom in the thiadiazole ring stabilizes transition states during nucleophilic substitutions, enhancing reaction rates .
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Piperazine Flexibility : The piperazine ring’s conformational mobility allows steric modulation, influencing regioselectivity in multi-step syntheses.
Scientific Research Applications
Medicinal Chemistry
1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride has been extensively studied for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains such as Escherichia coli and Bacillus subtilis through agar diffusion methods .
- Anticancer Properties : The compound has been evaluated for its anticancer potential. A study demonstrated that derivatives of 1-(1,3,4-thiadiazol-2-yl)piperazine significantly reduced cell viability in cancer cell lines (e.g., LoVo) at concentrations as low as 200 μM . Mechanistic studies suggest that these compounds may induce apoptosis and affect cell cycle regulation .
Biological Research
The interactions of 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride with biological targets have been investigated:
- Enzyme Inhibition : The compound can modulate the activity of specific enzymes involved in critical cellular processes, potentially inhibiting pathways related to cancer proliferation and microbial resistance.
- Cellular Mechanisms : Studies utilizing flow cytometry have assessed the effects on cell cycle progression and apoptosis induction in various human cell lines .
Material Science
This compound is also explored for its utility in developing new materials:
- Polymer Development : Due to its unique structural features that enhance lipophilicity and cellular membrane permeability, it is being studied for use in creating specialized polymers and coatings with tailored properties.
Case Study 1: Anticancer Activity
A recent study synthesized novel derivatives of 1-(1,3,4-thiadiazol-2-yl)piperazine and evaluated their effects on cell viability across different concentrations. Results indicated that certain derivatives significantly reduced the viability of cancer cells while maintaining lower toxicity towards normal cells .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, various derivatives were tested against pathogenic bacteria. The results demonstrated that these compounds exhibited promising antibacterial activity comparable to standard antibiotics like ciprofloxacin .
Mechanism of Action
The mechanism of action of 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Structural Analogues and Their Bioactivity
Below is a comparative analysis of 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride and related compounds:
Biological Activity
1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Characterized by its unique structural features, including a thiadiazole ring and a piperazine moiety, this compound exhibits potential as an antimicrobial and anticancer agent, among other applications. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure
The molecular formula of 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride is , indicating the presence of two hydrochloride groups that enhance its solubility in water. The thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms, while the piperazine ring is a six-membered cyclic amine featuring two nitrogen atoms.
The biological activity of 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride primarily involves its interaction with specific enzymes and receptors within cells. This compound can modulate enzyme activity and receptor signaling pathways, contributing to its antimicrobial and anticancer properties. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Antimicrobial Activity
Research indicates that 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride demonstrates promising antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 31.25 μg/mL | |
| Streptococcus pyogenes | 31.25 μg/mL | |
| S. aureus | MIC = 32.6 μg/mL | |
| Pseudomonas aeruginosa | Moderate activity |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives of 1-(1,3,4-thiadiazol-2-yl)piperazine exhibit cytotoxic effects against various cancer cell lines. For example, some derivatives showed IC50 values in the nanomolar range against cancer cells, indicating high potency .
Table 2: Anticancer Activity Overview
| Cell Line | IC50 Value (nM) | Reference |
|---|---|---|
| Breast Cancer | 1.82 ± 0.6 | |
| Lung Cancer | Not specified | |
| Colon Cancer | Moderate potency |
Case Studies
Several studies have highlighted the efficacy of derivatives of 1-(1,3,4-thiadiazol-2-yl)piperazine in treating diseases such as Alzheimer’s disease and various cancers.
Case Study 1: Alzheimer’s Disease
A recent study evaluated compounds containing the thiadiazole moiety for their anti-acetylcholinesterase activity. Some derivatives exhibited greater potency than donepezil (IC50 = 0.6 ± 0.05 µM), suggesting their potential as therapeutic agents for Alzheimer’s disease .
Case Study 2: Cancer Treatment
Another study focused on the synthesis of novel derivatives that displayed significant cytotoxicity against human cancer cell lines. These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity .
Q & A
Q. What are the standard synthetic protocols for preparing 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride?
The synthesis typically involves cyclocondensation and functionalization steps. A common approach utilizes hydrazine hydrate and Lawesson’s reagent to form the thiadiazole ring, followed by coupling with piperazine derivatives under basic conditions. For example, aromatic nitriles can react with hydrazine to form intermediates, which are further treated with sulfurizing agents like Lawesson’s reagent to introduce the thiadiazole moiety . Subsequent piperazine coupling may require refluxing in ethanol or THF with catalytic bases (e.g., triethylamine) to promote nucleophilic substitution . Final dihydrochloride salt formation is achieved via HCl gas bubbling or concentrated HCl addition in anhydrous conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR : Confirm the presence of the thiadiazole ring (distinct ¹H-NMR signals at δ 8.5–9.5 ppm for aromatic protons) and piperazine backbone (δ 2.5–3.5 ppm for CH₂ groups) .
- HPLC-MS : Assess purity (>95%) and detect impurities, particularly unreacted intermediates (e.g., residual piperazine or thiadiazole precursors) .
- Elemental Analysis : Verify stoichiometry of C, H, N, S, and Cl to confirm salt formation .
- XRD : Resolve crystalline structure discrepancies, especially if polymorphs are suspected .
Q. What solvent systems are optimal for solubility studies?
The compound’s solubility is pH-dependent due to its basic piperazine moiety. In aqueous buffers:
- pH 1–3 : High solubility (>50 mg/mL) due to protonation of piperazine nitrogens .
- pH 7.4 : Reduced solubility (e.g., ~5 mg/mL), necessitating co-solvents like DMSO (≤10% v/v) for in vitro assays .
- Organic Solvents : Soluble in methanol, DCM, and DMF, but avoid halogenated solvents if studying nucleophilic reactivity .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms can predict feasible synthetic routes. For instance:
- Transition State Analysis : Identify energy barriers for thiadiazole ring formation using software like Gaussian or ORCA .
- Machine Learning : Train models on existing piperazine-thiadiazole reaction datasets to predict yields under varying conditions (e.g., temperature, solvent polarity) .
- Retrosynthetic Planning : Tools like ICSynth (ICReDD) propose stepwise routes by analyzing bond dissociation energies and intermediate stability .
Q. What strategies resolve contradictory data in biological activity assays?
Contradictions may arise from assay-specific conditions or impurity profiles. Mitigation approaches include:
- Dose-Response Curves : Use a wide concentration range (nM–mM) to identify off-target effects at high doses .
- Metabolite Screening : LC-MS/MS to detect degradation products (e.g., hydrolyzed thiadiazole rings) that may interfere with results .
- Orthogonal Assays : Validate receptor binding (e.g., SPR) with functional assays (e.g., cAMP modulation) to confirm mechanism .
Q. How do electronic effects of substituents influence the compound’s reactivity?
The electron-withdrawing thiadiazole ring enhances electrophilicity at the piperazine N-atoms, affecting:
- Nucleophilic Substitution : Electron-donating groups (e.g., methyl on piperazine) slow reactivity, while electron-withdrawing groups (e.g., nitro) accelerate it .
- Metal Coordination : Thiadiazole’s sulfur can chelate transition metals (e.g., Cu²⁺), altering catalytic properties in cross-coupling reactions .
- Stability : Electron-deficient systems are prone to hydrolysis under basic conditions, requiring inert atmospheres for long-term storage .
Q. What analytical techniques are critical for detecting trace impurities in bulk synthesis?
- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., methyl chloride from incomplete chloroacetyl reactions) .
- ICP-OES : Quantify heavy metal residues (e.g., Pd, Cu) from catalytic steps, ensuring <10 ppm for biological studies .
- 2D-COSY NMR : Resolve overlapping signals from structurally similar impurities (e.g., mono-hydrochloride vs. dihydrochloride salts) .
Q. How can researchers design stability-indicating methods for formulation studies?
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV-A), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- HPLC-DAD : Monitor degradation markers (e.g., peak splitting at 254 nm for thiadiazole ring opening) .
- Karl Fischer Titration : Track water content (<0.5% w/w) to prevent hydrolysis during lyophilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
